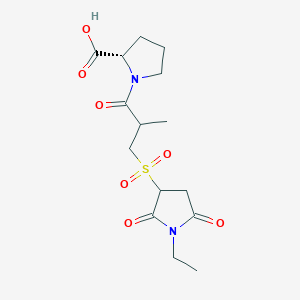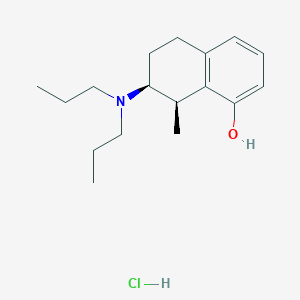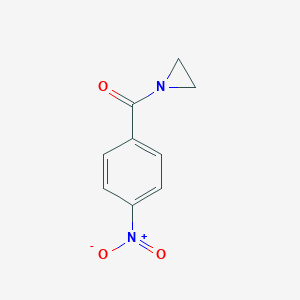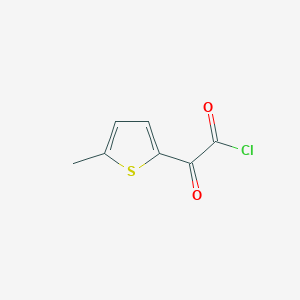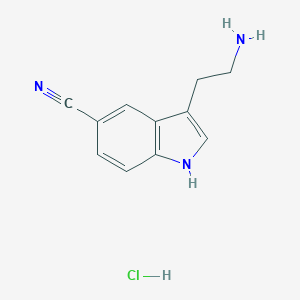
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Overview
Description
3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride, also known as 3-AEC, is a synthetic compound that has been used in biochemical and physiological research for decades. It is an indole derivative, and is a highly versatile compound with a variety of applications in the laboratory.
Scientific Research Applications
Neurotransmitter Research
“3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride” bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it can be used in research related to neurotransmitters.
Serotonin Receptor Agonist
This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes . This makes it valuable in studying the effects of serotonin in the body and developing treatments for conditions related to serotonin imbalance.
Psychedelic Research
Tryptamines, including “5-Cyanotryptamine hydrochloride”, are 5-HT 2A receptor agonists that produce altered perceptions of reality . Therefore, this compound can be used in psychedelic research to understand the effects of these substances on the human mind and consciousness.
Toxicology Testing
Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug overdoses may be underestimated . Therefore, “5-Cyanotryptamine hydrochloride” can be used in developing new toxicology testing methods to better understand the effects of tryptamines.
Development of Analytical Methods
From 2015 to 2020, 22 new analytical methods were developed to identify/quantify tryptamines and metabolites in biological samples, primarily by liquid chromatography tandem mass spectrometry . “5-Cyanotryptamine hydrochloride” can be used in the development and refinement of these analytical methods.
Biomedicine and Pharmacy
While specific applications in biomedicine and pharmacy are still being explored, the compound’s structural similarity to serotonin and its role as a serotonin receptor agonist suggest potential applications in these fields . Further research could uncover specific uses in the treatment of various health conditions.
Mechanism of Action
Target of Action
The compound, also known as 5-Cyanotryptamine hydrochloride, is structurally similar to tryptamine . Tryptamine, or TRA, is an important neurotransmitter that bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans .
Mode of Action
The conformational flexibility of the ethylamine or N-acetyl-ethylamine side chain in these molecules plays an important role in its binding to receptor sites . All indolamines have a heteroaromatic ring system of high electroreactivity and they only differ in the functional group in their side chain .
Biochemical Pathways
Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Result of Action
The molecular and cellular effects of 5-Cyanotryptamine hydrochloride’s action would depend on its interaction with its targets. Given its structural similarity to tryptamine, it may have similar effects, such as modulating neurotransmitter systems and influencing physiological states .
Action Environment
The action, efficacy, and stability of 5-Cyanotryptamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, as temperature decreases from 25 °C to 5 °C the pH of a tris buffer will increase an average of 0.03 units per degree .
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFRESIRBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144215 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101831-71-4 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
